Ethylenediamine Scaffold Structural Differentiation from Clinical Gastroprokinetic Benzamides
The target compound contains a 1,2-ethylenediamine linker in which two dimethylamino groups are attached: one on the alpha carbon of the ethyl chain and one at the para position of the phenyl ring. This scaffold is structurally distinct from the ethoxybenzyl linker of itopride (HSR-803; CAS 122898-67-3) and the morpholinylalkyl linker of mosapride . Published SAR on N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives demonstrates that linker architecture is a primary determinant of both gastric prokinetic potency and dopamine D2 receptor antagonism; replacement of the ethoxybenzyl linker with alternative scaffolds consistently alters the pharmacological profile [1]. The target compound's ethylenediamine scaffold, with the alpha-dimethylamino group positioned directly on the carbon adjacent to the amide nitrogen (rather than separated by an ether oxygen), creates a distinct pharmacophoric geometry that cannot be replicated by analogs bearing an ethoxybenzyl or morpholinylalkyl linker .
| Evidence Dimension | Linker scaffold architecture |
|---|---|
| Target Compound Data | 1,2-ethylenediamine scaffold: —CH2—CH(NMe2)— linker with para-NMe2-phenyl substituent; amide nitrogen directly attached to CH2 |
| Comparator Or Baseline | Itopride (HSR-803): ethoxybenzyl scaffold —CH2—O—CH2—CH2—NMe2 linker; mosapride: morpholinylalkyl scaffold |
| Quantified Difference | Linker topology differs; no direct quantitative activity comparison available due to absence of published bioassay data for the target compound [2] |
| Conditions | Structural comparison based on SMILES: CCOc1ccccc1C(NCC(c1ccc(cc1)N(C)C)N(C)C)=O (target) vs. CCOc1ccccc1C(=O)NCc1ccc(OCCN(C)C)cc1 (itopride analog) [3] |
Why This Matters
The unique ethylenediamine scaffold represents a scaffold-hopping opportunity for benzamide screening libraries; procurement of this compound enables exploration of a linker chemotype not represented by any clinically approved gastroprokinetic benzamide.
- [1] Sakaguchi J, et al. Synthesis, gastrointestinal prokinetic activity and structure-activity relationships of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives. Chem Pharm Bull (Tokyo). 1992;40(1):202-211. doi:10.1248/cpb.40.202. View Source
- [2] ZINC15 Database. ZINC117366909. No known activity per ChEMBL 20. Available at: https://zinc15.docking.org/substances/ZINC000117366909/ View Source
- [3] J-GLOBAL. N-[4-[2-(dimethylamino)ethoxy]benzyl]-2-ethoxybenzamide. Chemical substance information. Available at: https://jglobal.jst.go.jp/ View Source
